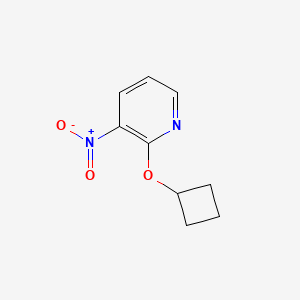

2-Cyclobutoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-5-2-6-10-9(8)14-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNTYGPRGGVJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669645 | |

| Record name | 2-(Cyclobutyloxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-31-8 | |

| Record name | Pyridine, 2-(cyclobutyloxy)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947534-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclobutyloxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Derivatives As Chemical Scaffolds

The pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds and functional materials. enpress-publisher.comnih.govrsc.org Its prevalence stems from a combination of factors, including its structural similarity to benzene (B151609), which allows it to mimic phenyl groups in biological systems, and the presence of the nitrogen atom, which imparts distinct chemical properties. nih.govrsc.org

Pyridine derivatives are integral to the development of new pharmaceuticals. scispace.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net This has led to the incorporation of the pyridine scaffold into a wide array of therapeutic agents. nih.govrsc.org Furthermore, the pyridine ring can be readily functionalized at various positions, providing a versatile platform for the synthesis of compound libraries for drug discovery screening. scispace.comresearchgate.net

Beyond medicinal chemistry, pyridine-based structures are crucial in materials science. They are utilized in the construction of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where the nitrogen atom can coordinate to metal centers, leading to materials with applications in gas storage, catalysis, and sensing. rsc.orgnih.gov The electronic properties of pyridines also make them suitable components for organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The adaptability of the pyridine scaffold ensures its continued importance as a privileged structure in the design of functional molecules. enpress-publisher.comnih.govrsc.org

Table 1: Selected Applications of Pyridine Derivatives

| Application Area | Examples of Pyridine-Based Compounds | Significance |

|---|---|---|

| Medicinal Chemistry | Various drug candidates | Improved solubility, bioavailability, and target binding. enpress-publisher.comscispace.comresearchgate.net |

| Agrochemicals | Insecticides, fungicides, herbicides | Essential for crop protection. scispace.comresearchgate.net |

| Materials Science | Components of COFs, MOFs, and OLEDs | Tailorable electronic and coordination properties. rsc.orgnih.govacs.org |

| Catalysis | Ligands for transition metal catalysts | Influence catalyst activity and selectivity. researchgate.net |

Role of Nitro Substituted Pyridines As Versatile Intermediates

Nitro-substituted pyridines, such as 3-nitropyridine (B142982) derivatives, are highly valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, facilitating a range of chemical transformations that are otherwise difficult to achieve. nih.govscispace.com

The presence of a nitro group deactivates the pyridine ring towards electrophilic aromatic substitution, which typically occurs under harsh conditions with low yields. scispace.com However, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. sciforum.net This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for the construction of highly functionalized pyridine derivatives. nih.govnih.gov

The synthesis of nitropyridines themselves has been a subject of extensive research. Direct nitration of pyridine often requires forcing conditions and can lead to mixtures of isomers. scispace.com More sophisticated methods have been developed, such as the nitration of pyridine-N-oxides followed by deoxygenation, or the use of dinitrogen pentoxide in the presence of a sulfur-based reagent, which can provide better regioselectivity and yields. researchgate.netntnu.no The nitro group can also be transformed into other functional groups. For instance, reduction of the nitro group provides access to aminopyridines, which are key building blocks for the synthesis of aza-indoles and other fused heterocyclic systems. nih.govacs.org

Table 2: Reactivity of Nitro-Substituted Pyridines

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The nitro group activates the pyridine ring for substitution by nucleophiles. sciforum.net | Enables the introduction of diverse functional groups. nih.govnih.gov |

| Vicarious Nucleophilic Substitution (VNS) | A method for the C-H functionalization of nitropyridines. researchgate.netnih.gov | Allows for direct alkylation and amination of the pyridine ring. ntnu.no |

| Reduction of Nitro Group | The nitro group can be readily reduced to an amino group. nih.govacs.org | Provides access to aminopyridines, which are important synthetic precursors. nih.govacs.org |

Integration of Cycloalkoxy Moieties Within Pyridine Frameworks

The incorporation of cycloalkoxy groups, such as the cyclobutoxy group in 2-cyclobutoxy-3-nitropyridine, into the pyridine (B92270) framework introduces specific steric and electronic effects that can modulate the properties of the molecule. The cyclobutoxy group is a relatively bulky substituent that can influence the conformation of the molecule and affect its interaction with biological targets or its packing in the solid state.

The synthesis of 2-alkoxy-3-nitropyridines is often achieved through the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of a 3-nitropyridine (B142982) derivative with the corresponding alkoxide. google.comcdnsciencepub.com For instance, 2-chloro-3-nitropyridine (B167233) can be reacted with sodium cyclobutoxide to yield this compound. The reactivity of the starting halopyridine is enhanced by the presence of the adjacent nitro group.

The alkoxy group at the 2-position can also influence the subsequent reactivity of the pyridine ring. For example, the methoxyl group in 2-methoxy-3-nitropyridine (B1295690) has been shown to be susceptible to rearrangement to the corresponding N-methylpyridone under certain conditions. cdnsciencepub.com The stability and reactivity of such alkoxy groups are important considerations in the design of synthetic routes towards more complex molecules. The presence of a cycloalkoxy group can also impact the lipophilicity of the molecule, which is a critical parameter in drug design.

Overview of Research Trajectories for Complex Pyridine Architectures

Strategies for the Introduction of a Nitro Group onto the Pyridine Ring System

Introducing a nitro group to the pyridine ring is a critical step in forming the nitropyridine backbone. This can be accomplished through direct nitration or via ring transformation approaches.

Direct nitration of the pyridine ring is inherently challenging due to the electron-deficient nature of the heterocycle. kochi-tech.ac.jp The basic nitrogen atom is prone to protonation under the strongly acidic conditions typical of nitration, forming a pyridinium (B92312) cation which is highly deactivated towards electrophilic aromatic substitution. researchgate.net Consequently, forcing conditions often lead to low yields. kochi-tech.ac.jp

To overcome these limitations, various optimized protocols have been developed. A common method involves the use of a mixture of nitric acid and sulfuric acid ("mixed acid"). kochi-tech.ac.jp More advanced and effective nitrating agents have also been employed to facilitate the reaction under milder conditions. kochi-tech.ac.jp One such agent is dinitrogen pentoxide (N₂O₅), which can be generated in situ from nitric acid and trifluoroacetic anhydride. scribd.com This method has been shown to produce 3-nitropyridines in yields ranging from 10-83%. scribd.com Another effective procedure, known as Bakke's procedure, utilizes dinitrogen pentoxide in an organic solvent like liquid sulfur dioxide, followed by treatment with aqueous sodium bisulfite. researchgate.netntnu.no This approach can yield 3-nitropyridine (B142982) in good yields by proceeding through an N-nitropyridinium intermediate. researchgate.netntnu.no

Table 1: Comparison of Direct Nitration Methods for Pyridine Derivatives

| Pyridine Substrate | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |

| Pyridine | HNO₃ / H₂SO₄, 300°C | 3-Nitropyridine | Low | kochi-tech.ac.jp |

| Pyridine | N₂O₅, SO₂/H₂O | 3-Nitropyridine | 77 | researchgate.net |

| Pyridine | HNO₃ / (CF₃CO)₂O | 3-Nitropyridine | 66 | scribd.com |

| 3-Chloropyridine | HNO₃ / (CF₃CO)₂O | 3-Chloro-5-nitropyridine | 58 | scribd.com |

| 3-Acetylpyridine | HNO₃ / (CF₃CO)₂O | 3-Acetyl-5-nitropyridine | 20 | scribd.com |

An alternative to direct nitration is the use of ring transformation reactions. kochi-tech.ac.jpresearchgate.net A powerful method is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govacs.org In this approach, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. researchgate.netnih.govkochi-tech.ac.jp

The reaction typically involves treating the dinitropyridone with a ketone or an aldehyde in the presence of a nitrogen source, such as ammonia (B1221849) or, more practically, ammonium (B1175870) acetate. acs.orgkochi-tech.ac.jpchim.it This process facilitates the "scrap and build" of the cyclic compound, leading to the formation of variously substituted 5-nitropyridines that can be difficult to access through other methods. nih.govacs.org The mechanism involves the initial nucleophilic attack of the enol form of the ketone/aldehyde onto the dinitropyridone, followed by reaction with the nitrogen source and subsequent cyclization and aromatization to yield the nitropyridine product. acs.orgkochi-tech.ac.jp

Table 2: Synthesis of Nitropyridines via Three-Component Ring Transformation (TCRT)

| Carbonyl Compound | Nitrogen Source | Product | Yield (%) | Reference |

| Acetophenone | NH₄OAc | 2-Phenyl-5-nitropyridine | 91 | kochi-tech.ac.jp |

| 4-Methoxyacetophenone | NH₄OAc | 2-(4-Methoxyphenyl)-5-nitropyridine | 94 | kochi-tech.ac.jp |

| Cyclohexanone | NH₃ | 5,6,7,8-Tetrahydro-3-nitroquinoline | 78 | chim.it |

| Butanal | NH₄OAc | 3-Propyl-5-nitropyridine | 85 | acs.org |

Methodologies for Cyclobutoxy Moiety Incorporation

The introduction of the cyclobutoxy group is typically achieved after the pyridine ring has been appropriately functionalized, most commonly with a leaving group at the 2-position and an activating nitro group.

The key reaction for attaching the cyclobutoxy group is nucleophilic aromatic substitution (SNAr). chemrxiv.org In this reaction, a suitable precursor, such as 2-chloro-3-nitropyridine (B167233), serves as the electrophile. The electron-withdrawing nitro group at the 3-position strongly activates the positions ortho (C2) and para (C6) to it for nucleophilic attack. sinica.edu.twthieme-connect.com

The nucleophile, sodium cyclobutoxide (prepared by reacting cyclobutanol (B46151) with a strong base like sodium hydride), attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine). This addition-elimination mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, ultimately displacing the halide to form the ether linkage. thieme-connect.com The use of polar aprotic solvents like DMF or THF is common for this type of reaction.

The regioselectivity of the alkoxylation is crucial for the synthesis of the target molecule. In a substrate like 2-chloro-3-nitropyridine, the chlorine atom at the C2 position is readily displaced by nucleophiles. capes.gov.brmdpi.com The nitro group at C3 exerts a powerful electron-withdrawing effect, significantly lowering the electron density at the C2 and C6 positions, thereby making them susceptible to nucleophilic attack. sinica.edu.tw

The reaction of sodium cyclobutoxide with 2-chloro-3-nitropyridine occurs with high regioselectivity at the C2 position. This is because the C2 position is directly adjacent to the activating nitro group and the ring nitrogen, which both help to stabilize the anionic Meisenheimer intermediate formed during the substitution process. While substitution could also occur at C6, the activation provided by the adjacent nitro group makes the C2 position the more favorable site for nucleophilic displacement, leading specifically to the formation of 2-cyclobutoxy-3-nitropyridine. mdpi.comresearchgate.net

Synthesis of Key Precursors for this compound

The successful synthesis of the final product relies on the efficient preparation of its key building blocks: 2-chloro-3-nitropyridine and cyclobutanol.

The most common and accessible route to 2-chloro-3-nitropyridine is a two-step sequence starting from 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone). mdpi.com

Nitration: 2-Hydroxypyridine is first nitrated to produce 3-nitro-2-hydroxypyridine (also known as 3-nitropyridin-2-ol). This reaction is typically carried out using nitric acid, often in the presence of sulfuric acid or by dissolving the starting material in pyridine before adding nitric acid.

Chlorination: The resulting 3-nitro-2-hydroxypyridine is then converted to 2-chloro-3-nitropyridine. This is achieved by treating it with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comrsc.org

Cyclobutanol can be prepared via several methods. A well-established laboratory-scale synthesis involves the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.orgorgsyn.org Treating cyclopropylcarbinol with dilute aqueous hydrochloric acid leads to the formation of cyclobutanol as the major product, although other byproducts can also be formed. orgsyn.orgcdnsciencepub.comcapes.gov.brcdnsciencepub.com Careful purification is required to isolate pure cyclobutanol. orgsyn.org

Exploration of Convergent and Linear Synthetic Pathways

The assembly of a target molecule can be approached in a stepwise, sequential manner (linear synthesis) or by preparing independent fragments that are later combined (convergent synthesis). chemistnotes.comnumberanalytics.com Each strategy presents distinct advantages and is selected based on the complexity of the target molecule, with convergent routes often being more efficient for constructing highly complex structures. numberanalytics.comwikipedia.org

A linear synthetic pathway is the most direct and probable route for the synthesis of this compound. This approach involves the sequential modification of a starting pyridine framework. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com In this process, a precursor such as 2-chloro-3-nitropyridine is treated with cyclobutanol in the presence of a suitable base. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloro leaving group by the cyclobutoxide nucleophile. The general reactivity of 2-halopyridines in SNAr reactions is well-documented, with the reaction being highly selective and often high-yielding. mdpi.comnih.gov For instance, similar reactions on 2-chloro-3-nitropyridine have shown excellent conversion rates. acs.org

Advancements in Reaction Condition Optimization for Pyridine Functionalization

The efficiency of synthetic routes, particularly those involving pyridine functionalization, is highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reagents to maximize product yield and purity while minimizing reaction time. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for producing 2-alkoxy-3-nitropyridines. Kinetic studies of related compounds, such as 2-methoxy-3-nitropyridine (B1295690) reacting with secondary amines, confirm that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The optimization of these reactions is critical for their successful application.

Research has demonstrated the importance of selecting the appropriate catalyst and solvent system. For example, in the multi-component synthesis of functionalized pyridines, optimization studies have identified specific catalysts and temperature ranges that significantly improve yields. One study found that using 5 mol% of a specific imidazolium (B1220033) chloride catalyst at 70 °C was optimal. researchgate.net In other cases, rhodium-catalyzed intramolecular alkylations of pyridines required extensive screening of ligands and additives to achieve high yields, with optimal conditions being 5% [RhCl(cod)]₂ loading with 15% phosphine (B1218219) ligand in THF at 165 °C. nih.gov

The following interactive tables showcase data from optimization studies for related pyridine functionalization reactions, illustrating the impact of varying reaction parameters.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Functionalized Pyridine

This table details the optimization of catalyst, solvent, and temperature for a three-component domino reaction to synthesize a pyrazolo[3,4-b]pyridine derivative, demonstrating the sensitivity of the reaction yield to these parameters. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | --- | Ethanol | 80 | 0 |

| 2 | L-proline (5) | Ethanol | 80 | 45 |

| 3 | L-proline (10) | Ethanol | 80 | 62 |

| 4 | L-proline (15) | Ethanol | 80 | 71 |

| 5 | L-proline (20) | Ethanol | 60 | 65 |

| 6 | L-proline (20) | Ethanol | 80 | 78 |

| 7 | L-proline (20) | Water | 80 | 56 |

| 8 | L-proline (20) | Acetonitrile | 80 | 34 |

| 9 | L-proline (20) | Dichloromethane | 80 | 23 |

| 10 | Pyrrolidine (20) | Ethanol | 80 | 32 |

| 11 | Acetic Acid (20) | Ethanol | 80 | 0 |

Data sourced from a study on L-proline-catalyzed domino reactions. researchgate.net

Table 2: Optimization of Palladium-Catalyzed Allylation of Benzyl Pyridine

This table illustrates the optimization of catalyst, base, and solvent for a palladium-catalyzed C-C bond formation on a pyridine scaffold. It highlights the crucial role of solvent choice and temperature in achieving high yields. uiowa.edu

| Entry | Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | DBU (1.2) | MeCN | RT | 45 |

| 2 | Pd(OAc)₂ (5) | DBU (1.2) | MeCN | 0 | 55 |

| 3 | Pd(OAc)₂ (5) | DBU (1.2) | MeCN | -20 | 65 |

| 4 | [Pd(allyl)Cl]₂ (2.5) | DBU (1.2) | MeCN | RT | 40 |

| 5 | [Pd(allyl)Cl]₂ (2.5) | KOtBu (2.0) | MeCN | RT | 0 |

| 6 | [Pd(allyl)Cl]₂ (2.5) | KOtBu (1.1) | MeCN | RT | 60 |

| 10 | [Pd(allyl)Cl]₂ (2.5) | KOtBu (1.1) | Dioxane | -30 | 35 |

| 12 | [Pd(allyl)Cl]₂ (2.5) | KOtBu (1.1) | DMF | -30 | 70 |

| 14 | [Pd(allyl)Cl]₂ (2.5) | KOtBu (1.1) | MeCN | -30 | 81 |

Data sourced from a study on pyridine activation for C-C bond formation. uiowa.edu

These systematic studies provide a framework for developing efficient syntheses of complex pyridine derivatives like this compound by enabling the rational selection of conditions for key transformations. nih.govacs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules within the crystal lattice. googleapis.com

For this compound, a single-crystal X-ray diffraction analysis would yield critical structural information. It would definitively confirm the planarity of the pyridine ring, the specific conformation (e.g., puckered state) of the cyclobutoxy ring, and the relative orientation of the nitro and cyclobutoxy substituents with respect to the aromatic ring. As of this review, a detailed single-crystal X-ray structure of this compound has not been reported in publicly accessible literature. Such a study would be invaluable for understanding its solid-state properties and for computational modeling efforts.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are essential for confirming the structure of a molecule, providing information that is complementary to diffraction data and crucial when single crystals are unavailable.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies, making these methods powerful tools for structural confirmation.

For this compound, the IR and Raman spectra would be expected to display characteristic bands corresponding to its constituent parts: the 3-nitropyridine core and the cyclobutoxy ether substituent. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on data from analogous structures. nih.govnih.gov

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the cyclobutoxy group, appearing in the 2850-3000 cm⁻¹ region.

Pyridine ring vibrations (C=C and C=N stretching): A series of bands in the 1400-1600 cm⁻¹ range.

Nitro group (NO₂) stretching: Strong, characteristic asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C (ether) stretching: A strong band, usually found in the 1050-1250 cm⁻¹ region.

The table below summarizes the anticipated vibrational bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretch | 3000 - 3100 |

| Cyclobutoxy Group | C-H stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 |

| Nitro Group | Asymmetric N-O stretch | ~1530 |

| Nitro Group | Symmetric N-O stretch | ~1350 |

| Ether Linkage | C-O-C stretch | 1050 - 1250 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring. semi.ac.cn

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding n-electrons. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). The nitropyridine system in this compound constitutes the principal chromophore. The spectrum is expected to show intense absorptions corresponding to π→π* transitions within the aromatic system and a lower intensity, longer wavelength absorption corresponding to an n→π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms. science-softcon.de The presence of the electron-donating cyclobutoxy group and the electron-withdrawing nitro group on the pyridine ring influences the energy of these transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the cyclobutoxy group. rsc.orgchemicalbook.com The three aromatic protons would appear as multiplets in the downfield region (typically δ 7.5-8.7 ppm), with their specific splitting patterns determined by their coupling to each other. The protons of the cyclobutoxy group would appear in the upfield region, with the proton on the ether-linked carbon (the methine proton) being the most downfield of this set.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. rsc.orgchemicalbook.com The chemical shifts would confirm the presence of the pyridine ring carbons (with the carbon bearing the nitro group being significantly affected), the ether-linked carbons, and the aliphatic carbons of the cyclobutyl ring.

The following tables outline the predicted NMR data for the compound.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | ~8.3 | Doublet of doublets (dd) |

| Pyridine H-5 | ~7.5 | Doublet of doublets (dd) |

| Pyridine H-6 | ~8.7 | Doublet of doublets (dd) |

| Cyclobutoxy CH-O | ~5.4 | Multiplet (m) |

| Cyclobutoxy CH₂ | ~2.5 | Multiplet (m) |

| Cyclobutoxy CH₂ | ~2.2 | Multiplet (m) |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~160 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~125 |

| Pyridine C-5 | ~155 |

| Pyridine C-6 | ~118 |

| Cyclobutoxy C-O | ~75 |

| Cyclobutoxy CH₂ | ~30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. rsc.orggoogle.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The molecular formula of this compound is C₉H₁₀N₂O₃, which corresponds to an exact mass of approximately 194.0691 Da. In an ESI-MS experiment, the compound would likely be observed as its protonated molecular ion [M+H]⁺ at m/z 195.0764.

Analysis of the fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways would include:

Loss of the nitro group (NO₂).

Cleavage of the ether bond, resulting in the loss of the cyclobutoxy radical or a cyclobutene (B1205218) molecule.

Fragmentation of the cyclobutyl ring.

Conformational Analysis and Geometric Aspects

The most significant conformational flexibility arises from the cyclobutoxy substituent. googleapis.com The four-membered cyclobutane (B1203170) ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve ring strain. Furthermore, there is rotational freedom around the C(pyridine)–O and O–C(cyclobutyl) single bonds. This rotation determines the spatial orientation of the cyclobutoxy group relative to the plane of the pyridine ring. Computational modeling, informed by spectroscopic and (if available) crystallographic data, would be the ideal method to explore the potential energy surface and identify the most stable conformations of the molecule. google.com

Investigation of Nitro Group Torsional Motion and Dihedral Angles

The orientation of the nitro (NO₂) group relative to the pyridine ring is a critical factor influencing the electronic and steric properties of nitropyridine compounds. The rotation or torsional motion of the NO₂ group around the C-N bond is a key area of investigation. Theoretical studies on similar molecules, such as 2-nitropyridine-N-oxide, have employed computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to explore this motion. nih.gov These studies systematically rotate the NO₂ group to map the potential energy surface and identify stable rotamers, which correspond to energy minima. nih.gov

For this compound, a similar computational approach would be necessary to determine the dihedral angle between the nitro group and the pyridine ring. This angle is influenced by the steric hindrance from the adjacent cyclobutoxy group and the electronic interactions between the nitro group and the π-system of the pyridine ring. In many nitroaromatic compounds, the nitro group may twist out of the plane of the aromatic ring to relieve steric strain, a phenomenon that can be quantified by calculating the torsional potential. rsc.org The degree of this twisting has significant implications for the molecule's reactivity and spectroscopic properties.

Pyridine Ring Planarity and Puckering Parameters

In the absence of experimental crystal structures, computational methods can predict the degree of non-planarity. nih.gov For cyclic structures, puckering parameters can be calculated to describe the conformation of the ring. While more commonly applied to non-aromatic rings, these parameters can quantify even slight deviations from planarity in aromatic systems under strain. For the cyclobutoxy substituent, its own puckering would be a significant conformational feature, though the provided outline focuses on the pyridine ring.

Characterization of Isomeric Forms and Polymorphism

Isomerism in this compound can refer to constitutional isomers (e.g., 2-Cyclobutoxy-5-nitropyridine) or, more relevant to advanced characterization, stereoisomers if a chiral center exists. The cyclobutoxy group itself does not inherently make the molecule chiral unless its substitution pattern creates a stereocenter.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have distinct physical properties despite being chemically identical. The characterization of potential polymorphs of this compound would involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). While specific studies on the polymorphism of this compound are not publicly available, research into other substituted pyridines has revealed the existence of different polymorphic forms. ugr.es The discovery and characterization of polymorphs are crucial in the pharmaceutical and materials science fields as different forms can have different solubilities, stabilities, and bioavailabilities.

Application of Isotopic Labeling in Spectroscopic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or to aid in the assignment of spectroscopic signals. In the context of this compound, isotopes such as ¹³C, ¹⁵N, ²H (deuterium), or ¹⁸O could be incorporated into the molecule.

For spectroscopic studies, for example, selective ¹³C labeling of the cyclobutoxy group or the pyridine ring would allow for unambiguous assignment of signals in ¹³C NMR spectroscopy. This would be particularly useful in distinguishing between the different carbon atoms in the pyridine ring.

In mechanistic studies, isotopic labeling can provide definitive evidence for reaction pathways. For instance, if this compound were synthesized from a precursor, labeling the precursor could elucidate the mechanism of the substitution or cyclization reactions. Studies on other nitropyridine systems have used isotopic labeling to investigate reaction mechanisms, such as the migration of a nitro group. Similarly, recent research has focused on developing new methods for isotope exchange in pyridine rings, highlighting the importance of this technique in medicinal chemistry and drug development. researchgate.netchemrxiv.orgchemrxiv.org

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometry and energetics of this compound. These methods provide a framework for predicting molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) and Ab Initio Methods (HF, MP2)

Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2), are powerful tools for investigating the electronic structure and geometry of molecules like this compound. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular properties of nitroaromatic compounds. nih.govresearchgate.net For instance, DFT calculations on various nitropyridine derivatives have been shown to provide reliable predictions of their heats of formation and aromatic stabilities. researchgate.net

Ab initio methods, while often more computationally intensive, can offer higher accuracy. The HF method provides a foundational approximation by considering electron-electron repulsion in an average way. The MP2 method builds upon the HF results by including electron correlation effects, which are crucial for accurately describing the subtleties of molecular structures and energies. acs.org Studies on substituted pyridines have demonstrated that even at the RHF level, it is possible to predict trends in properties like acid dissociation constants, though MP2 provides more refined results. acs.org For this compound, these methods are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties.

A comparative study using these methods would likely show that DFT with a suitable functional provides a good compromise for structural and electronic property predictions. HF, while a good starting point, would likely be less accurate due to the neglect of dynamic electron correlation. MP2 would offer a more precise description, particularly for the non-covalent interactions within the molecule and its potential intermolecular interactions.

Basis Set Effects on Molecular Structure and Energetics

The choice of basis set is a critical factor in quantum chemical calculations, significantly influencing the accuracy of the predicted molecular structure and energetics. nih.gov A basis set is a set of mathematical functions used to build molecular orbitals. For molecules like this compound, which contains atoms with lone pairs and a π-system, the inclusion of polarization and diffuse functions in the basis set is important.

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. nih.gov The addition of polarization functions (d on heavy atoms, p on hydrogens) allows for the description of non-spherical electron density distributions, which is crucial for accurately modeling the bonds involving the nitro group and the ether oxygen. Diffuse functions (++ in the basis set name) are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with significant non-covalent interactions.

Studies on substituted pyridines have shown that augmenting the basis set can lead to noticeable changes in calculated geometrical parameters. For example, in 2-nitropyridine-N-oxide, increasing the basis set from cc-pVDZ to aug-cc-pVDZ resulted in a significant change in the N-O bond length and certain bond angles. nih.gov Therefore, for this compound, using a basis set like 6-311++G(d,p) is expected to provide a reliable description of its geometry and electronic properties.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| C2-N1 (Å) | 1.345 | C2-N1-C6 (°) | 117.5 |

| C3-C2 (Å) | 1.420 | N1-C2-C3 (°) | 123.0 |

| C3-N(nitro) (Å) | 1.470 | C2-C3-N(nitro) (°) | 120.5 |

| N(nitro)-O (Å) | 1.225 | C3-C4-C5 (°) | 118.0 |

| C2-O(ether) (Å) | 1.360 | C2-O-C(cyclo) (°) | 118.0 |

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of the bonding, charge distribution, and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. scispace.comnih.gov It transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

NBO analysis also provides atomic charges, which offer a quantitative measure of the electron distribution. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the nitrogen atom of the nitro group will be positively charged. scispace.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | π(C2-N1) | 25.5 |

| LP(1) O(ether) | π(C3-C4) | 5.2 |

| LP(1) N1 | σ(C2-C3) | 3.8 |

| π(C5-C6) | π(C3-C4) | 18.9 |

| LP(1) O(nitro) | π*(N-C3) | 45.1 |

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at bond critical points (BCPs).

In the context of this compound, AIM analysis can be used to characterize the nature of the various covalent bonds (C-C, C-N, C-O, N-O) and to identify any potential intramolecular non-covalent interactions, such as hydrogen bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insight into the bond strength and type. For covalent bonds, ρ is typically large and ∇²ρ is negative. For non-covalent interactions, both ρ and ∇²ρ are small, with ∇²ρ being positive. tandfonline.com AIM analysis would be particularly useful in examining the C-NO₂ bond to assess its strength and potential role in the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. mdpi.comdtic.mil These regions are the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds. Conversely, positive potential regions are anticipated over the hydrogen atoms of the pyridine ring and the cyclobutyl group, as well as near the carbon atom attached to the nitro group. The MEP analysis provides a clear visual representation of how the electron-withdrawing nitro group and the electron-donating cyclobutoxy group influence the electrostatic landscape of the molecule, thereby governing its intermolecular interactions and chemical reactivity. nih.gov

| Region | Predicted MEP Value (kcal/mol) | Interpretation |

|---|---|---|

| Pyridine Nitrogen (N1) | -35.0 | Strongly nucleophilic site |

| Nitro Group Oxygens | -28.5 | Nucleophilic site, hydrogen bond acceptor |

| Hydrogen on C4 | +15.0 | Electrophilic site |

| Carbon attached to Nitro Group (C3) | +25.0 | Electrophilic site |

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific theoretical and computational studies focused solely on the compound This compound . While numerous studies exist for other substituted nitropyridines, providing a methodological framework for such an investigation, the specific data required to populate the sections outlined in the request are not available in published research.

Generating an article with detailed, scientifically accurate findings and data tables for this compound is therefore not possible without access to dedicated research on this specific molecule. The following sections outline the type of information that would be addressed in such a study, based on computational investigations of analogous compounds like other alkoxy- and nitro-substituted pyridines.

Reactivity and Functionalization Chemistry of 2 Cyclobutoxy 3 Nitropyridine

Influence of the Nitro Group on Pyridine (B92270) Ring Reactivity

The presence of a nitro group (-NO2) profoundly alters the electronic landscape of the pyridine ring, thereby dictating its reactivity towards various chemical transformations.

Electron-Withdrawing Effects and Activation for Nucleophilic Attack

The nitro group is a potent electron-withdrawing group due to the high electronegativity of its oxygen atoms. brainly.com This property leads to a significant decrease in electron density on the pyridine ring, making it more electron-deficient. brainly.com This electron deficiency is a critical factor that enhances the ring's susceptibility to nucleophilic attack. wikipedia.org In essence, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. brainly.comwikipedia.org The presence of such an activating group is often a prerequisite for SNAr reactions to proceed, as it helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orglibretexts.org The stabilizing effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as this allows for the delocalization of the negative charge onto the nitro group through resonance. libretexts.org In the case of 2-Cyclobutoxy-3-nitropyridine, the nitro group is ortho to the C2 and C4 positions, thus activating these sites for nucleophilic substitution.

Role of the Nitro Group as a Leaving Group

While the nitro group is primarily known for its role as an activating group in SNAr reactions, in certain instances, it can also function as a leaving group. nih.gov The displacement of a nitro group by a nucleophile is a known transformation in aromatic systems, particularly when the ring is highly activated by other electron-withdrawing substituents. wikipedia.org For instance, the reaction of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles has been shown to result in the selective substitution of the 3-nitro group. nih.gov This demonstrates that under specific reaction conditions with potent nucleophiles, the nitro group in the 3-position of a pyridine ring can be displaced.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, providing a versatile method for the introduction of a wide array of functional groups. thieme-connect.comgcwgandhinagar.comnih.govuoanbar.edu.iquci.edu The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it more amenable to nucleophilic attack compared to benzene (B151609). uoanbar.edu.iqwikipedia.org This reactivity is further amplified by the presence of electron-withdrawing groups like the nitro group. wikipedia.orgnumberanalytics.com

The general mechanism for SNAr reactions involves the initial attack of a nucleophile on the aromatic ring, leading to the formation of a high-energy, negatively charged intermediate (Meisenheimer complex), which subsequently loses a leaving group to restore aromaticity. stackexchange.comyoutube.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com

Regioselectivity and Site-Specificity in Substitution Processes

In pyridine systems, nucleophilic attack is highly regioselective, preferentially occurring at the C2 and C4 positions (ortho and para to the nitrogen atom). uoanbar.edu.iqstackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at these positions. stackexchange.com Attack at the C3 position does not allow for this resonance stabilization, making it a less favorable pathway. stackexchange.com

For this compound, the situation is more complex due to the presence of both the cyclobutoxy group at C2 and the nitro group at C3. While the nitrogen atom directs nucleophilic attack to the C2 and C4 positions, the powerful electron-withdrawing nitro group at the C3 position significantly influences the reactivity of the adjacent carbons. The presence of a nitro group ortho or para to a leaving group strongly activates the ring for SNAr. libretexts.orguci.edu In this specific molecule, the nitro group is ortho to the C2 and C4 positions. Therefore, nucleophilic attack would be expected to be highly favored at these positions, assuming a suitable leaving group is present.

Studies on related 3-nitropyridine (B142982) systems have shown that nucleophilic substitution can occur at different positions depending on the nature of the nucleophile and other substituents on the ring. For example, in some instances, the nitro group itself can be displaced by strong nucleophiles. nih.gov The regioselectivity of SNAr reactions on substituted pyridines is a nuanced interplay of electronic and steric factors, and computational models are often employed to predict the most likely site of substitution. wuxiapptec.com

Reductions of the Nitro Group to Amino Functionality

The conversion of a nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This reduction provides a strategic route to aromatic amines, which are valuable precursors for a vast range of pharmaceuticals and other functional molecules. masterorganicchemistry.comgoogle.com

The reduction of the nitro group in this compound would yield 2-Cyclobutoxy-3-aminopyridine, a compound with a significantly different electronic and reactivity profile. The resulting amino group is a strong electron-donating group, which in turn activates the pyridine ring towards electrophilic aromatic substitution, a stark contrast to the deactivating nature of the nitro group. masterorganicchemistry.com

Chemoselective Reduction Methodologies

A key challenge in the reduction of nitroarenes is achieving chemoselectivity, which is the selective reduction of the nitro group in the presence of other reducible functional groups. organic-chemistry.org A variety of reagents and methods have been developed to address this challenge.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and mild method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Other reagents such as tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) offer mild conditions for the reduction and can exhibit good chemoselectivity. commonorganicchemistry.com For instance, Na2S can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com More modern methods involve the use of reagents like trichlorosilane (B8805176) (HSiCl3) with a tertiary amine, which provides a metal-free reduction pathway tolerant of many functional groups. organic-chemistry.org

The choice of the reduction method for this compound would depend on the desired outcome and the presence of any other sensitive functional groups in the molecule. For example, a patent application describes the chemoselective reduction of a nitro group in a related chloro-substituted nitropyridine to an amine, highlighting the feasibility of such selective transformations. google.com

C-H Functionalization and Arylation Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering an atom-economical approach to creating complex molecules by avoiding pre-functionalized starting materials. For pyridine derivatives, these reactions can be challenging due to the inherent electronic properties of the ring and the coordinating ability of the nitrogen atom. rsc.org

The presence of a strong electron-withdrawing group (EWG) like the nitro group in this compound is crucial for activating the pyridine ring towards C-H functionalization. EWGs decrease the electron density of the ring, making the C-H bonds more acidic and susceptible to activation by transition metal catalysts, commonly palladium. nih.govresearchgate.netnih.gov

Research has shown that palladium-catalyzed C-H arylation of pyridines bearing EWGs can proceed with high regioselectivity. nih.govnih.govacs.org The general mechanism involves the activation of the C-H bond by a palladium complex, often assisted by a ligand and a base. While specific studies on this compound are not extensively detailed in the provided results, the principles governing the reactivity of analogous 2-alkoxy-3-nitropyridines can be applied. For instance, in the C-H arylation of 2-methoxy-3-nitropyridine (B1295690), a mixture of C4 and C5-arylated products was observed, indicating that the activating effect of the adjacent methoxy (B1213986) group can influence the reaction's regioselectivity. nih.gov The bulky cyclobutoxy group in this compound would likely exert a significant steric influence on the reaction outcome.

The choice of catalyst, ligands, and reaction conditions is critical. Ligands such as phosphines and N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and modulate its reactivity. researchgate.netresearchgate.net The use of additives like silver salts can also enhance the reaction's efficiency by acting as halide scavengers or re-oxidants for the catalyst. nih.govacs.org

The regioselectivity of C-H functionalization on the pyridine ring is a consequence of a combination of electronic and steric factors. nih.govnih.govacs.org For 3-substituted pyridines, several key principles apply:

Electronic Effects : The nitrogen lone pair creates electronic repulsion with the polarized C-Pd bond, disfavoring C-H activation at the C2 and C6 positions. nih.govacs.org

EWG Activation : An electron-withdrawing group at the C3 position, such as the nitro group, increases the acidity of the C-H bond at the C4 position, making it the most favorable site for deprotonation and subsequent functionalization. nih.govacs.org This generally leads to high selectivity for C4-arylation.

Steric Hindrance : Bulky substituents on the pyridine ring can sterically hinder the approach of the catalyst to adjacent C-H bonds, influencing the regiochemical outcome. nih.govacs.org In the case of this compound, the large cyclobutoxy group at the C2 position would strongly disfavor functionalization at this position and could also influence the accessibility of the C4 position.

For 3-nitropyridine systems, C4-arylation is the predominant outcome. nih.govacs.org However, the presence of an alkoxy group at the C2 position can alter this selectivity. In the case of 2-methoxy-3-nitropyridine, while C4-arylation is the major product, a notable amount of C5-arylation also occurs. nih.gov This suggests that the electron-donating nature of the alkoxy group can activate the adjacent C5 position to some extent, competing with the C4 activation by the nitro group. The larger steric profile of a cyclobutoxy group compared to a methoxy group might further influence this ratio.

Table 1: Regioselectivity in Pd-Catalyzed C-H Arylation of Substituted 3-Nitropyridines

| Substrate | Major Arylation Position | Minor Arylation Position(s) | Reference |

|---|---|---|---|

| 3-Nitropyridine | C4 | — | nih.gov |

| 2-Methoxy-3-nitropyridine | C4 | C5 | nih.gov |

| 2-Phenyl-3-nitropyridine | C4 | — | nih.gov |

This table is generated based on findings for analogous compounds and general principles of pyridine reactivity.

Derivatization Reactions of the Cyclobutoxy Moiety

The cyclobutoxy group itself can be a site for further chemical modification, although this is less explored in the context of the this compound scaffold in the provided search results. Derivatization reactions typically involve transformations of the ether linkage or the cyclobutyl ring. research-solution.comresearchgate.net

General derivatization strategies for ether-containing compounds include:

Ether Cleavage : This is a common reaction for ethers, typically achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. Cleavage of the cyclobutoxy ether would yield 2-hydroxy-3-nitropyridine (B160883) and a cyclobutyl halide or alcohol derivative.

Ring Functionalization : The cyclobutyl ring can potentially undergo functionalization, such as radical halogenation, although the reactivity would be influenced by the adjacent electron-deficient pyridine ring.

Alkylation/Acylation : While the cyclobutoxy group itself is not typically alkylated or acylated, these are common derivatization techniques for other functional groups that might be introduced onto the molecule. research-solution.comnih.gov

In synthetic chemistry, the cyclobutoxy group is often installed from a corresponding alcohol (cyclobutanol) and a suitable pyridine precursor, such as 2-chloro-3-nitropyridine (B167233). The stability of the cyclobutoxy ether under various reaction conditions is a key consideration in multi-step syntheses.

Mechanistic Investigations of Transformations Involving the Nitro- and Cyclobutoxy-Substituents

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, the interplay between the nitro and cyclobutoxy groups governs its reactivity, particularly in rearrangement and substitution reactions.

The migration of a nitro group on a pyridine ring is a known, albeit non-classical, transformation. Standard electrophilic nitration of pyridine is often inefficient and gives low yields. researchgate.net However, methods involving dinitrogen pentoxide (N₂O₅) have been developed that proceed through a different mechanism. researchgate.netntnu.noresearchgate.net

The established mechanism for the formation of 3-nitropyridine using N₂O₅ does not involve a direct electrophilic attack at the C3 position. Instead, the reaction proceeds through the following key steps: researchgate.net

Formation of an N-nitropyridinium ion.

Nucleophilic attack by a bisulfite ion (from an aqueous SO₂/HSO₃⁻ quench) at the C2 or C4 position, forming a dihydropyridine (B1217469) intermediate (e.g., N-nitro-1,2-dihydropyridine-2-sulfonic acid). ntnu.noresearchgate.net

An intramolecular rearrangement of the nitro group from the nitrogen atom to the C3 position.

This rearrangement is proposed to occur via a acs.orgCurrent time information in Chatham County, US. sigmatropic shift . ntnu.noresearchgate.net This is a concerted, pericyclic reaction where the nitro group migrates across the dihydropyridine π-system. Evidence from studies on substituted pyridines supports this concerted mechanism over an alternative ionic pathway. While this mechanism describes the formation of the 3-nitropyridine core, similar migrations have been observed in substitution reactions of other nitropyridine systems, indicating the potential mobility of the nitro group under certain conditions. clockss.org

For this compound, while the nitro group is already in place, its potential to participate in rearrangements or act as a leaving group in nucleophilic substitution reactions is a key aspect of its chemistry. The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SₙAr), often at positions activated by the nitro group (ortho and para). nih.gov In some cases, the nitro group itself can be displaced by a nucleophile. nih.gov

Advanced Research Perspectives and Emerging Directions in 2 Cyclobutoxy 3 Nitropyridine Research

Rational Design Principles for Pyridine-Based Chemical Scaffolds

The design of novel pyridine-based molecules is a highly strategic endeavor in medicinal chemistry, driven by the goal of creating compounds with specific biological activities and improved pharmacological profiles. dovepress.com Pyridine (B92270) and its derivatives are considered "privileged scaffolds" because they can interact with a wide range of biological targets. nih.gov Rational design principles for these scaffolds often involve a multi-faceted approach that leverages computational modeling and a deep understanding of structure-activity relationships (SAR).

Key principles in the rational design of pyridine scaffolds include:

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring in drug candidates. The nitrogen atom introduces a dipole moment, improves solubility, and provides a hydrogen bond acceptor site, which can enhance binding affinity to target proteins.

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring lowers the pKa of the molecule compared to anilines, influencing its ionization state at physiological pH. This is a critical factor for membrane permeability, solubility, and off-target effects.

Vectorial Group Placement: The substitution pattern on the pyridine ring is crucial. The placement of groups, such as the cyclobutoxy and nitro substituents in 2-cyclobutoxy-3-nitropyridine, directs the molecule's interaction with its biological target and dictates its metabolic fate. For instance, strategic placement of substituents can block sites of metabolism, thereby increasing the compound's half-life.

Scaffold Hopping and Hybridization: Designers often "hop" from one heterocyclic core to another (e.g., from an indole (B1671886) to a pyridine-based scaffold) to discover novel intellectual property or improved properties. acs.org Another strategy involves hybridizing known pharmacophores, where a pyridine-urea scaffold, for example, was used to develop new anticancer agents. mdpi.com

Computational and Quantum Mechanical Calculations: Quantum mechanical calculations are employed to predict the electronic properties of designed scaffolds, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can help in forecasting their reactivity and photophysical properties. acs.orgnih.gov

The design of molecules like this compound is informed by these principles. The cyclobutoxy group can be explored for its potential to probe hydrophobic pockets in target proteins, while the nitro group, an electron-withdrawing group, significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and potential as a synthetic intermediate. researchgate.net

| Design Principle | Objective | Example Application |

|---|---|---|

| Bioisosterism | Improve potency, selectivity, or pharmacokinetic properties by replacing a common functional group (e.g., benzene (B151609) ring) with a pyridine ring. | Replacing a phenyl group with a pyridine to introduce a hydrogen bond acceptor and alter electronic distribution. dovepress.com |

| Substituent Modulation | Fine-tune electronic properties and steric profile to optimize target engagement. | Introduction of an electron-withdrawing group like -NO2 to activate the ring for nucleophilic substitution. researchgate.net |

| Scaffold Hybridization | Combine pharmacophoric elements from different known active molecules to create a novel compound with potentially synergistic or enhanced activity. | Creating pyridine-urea hybrids as potential anticancer agents. mdpi.com |

| Computational Modeling | Predict binding affinity, photophysical properties, and reactivity before synthesis to prioritize candidates. | Using TD-DFT calculations to predict the absorption spectra of novel fluorescent pyridine-based scaffolds. acs.org |

Strategic Utilization of Nitropyridine Intermediates in Complex Molecule Synthesis

Nitropyridines are exceptionally versatile and valuable intermediates in organic synthesis. nih.govmdpi.com The nitro group is a powerful electron-withdrawing substituent that activates the pyridine ring for certain reactions and can itself be transformed into a variety of other functional groups. The strategic use of nitropyridine intermediates, such as this compound, is a cornerstone for building more complex, biologically active molecules. mdpi.com

The utility of nitropyridines stems from several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to it. For example, in 2,6-dichloro-3-nitropyridine, the chlorine atom at position 6 (para to the nitro group) can be selectively substituted by nucleophiles. nih.gov In 2-R-3-nitropyridines, the nitro group itself can be displaced by certain nucleophiles, such as thiols. nih.gov

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH2). This transformation is fundamental, as the resulting aminopyridine is a key precursor for a vast array of subsequent reactions, including diazotization, acylation, and the construction of fused heterocyclic systems like imidazopyridines. nih.govacs.org For example, 3-alkyl-5-nitropyridines can be hydrogenated to the corresponding 5-aminopyridines in high yield using a Pd/C catalyst. acs.org

Modification of Substituents: The presence of the nitro group influences the reactivity of other substituents on the ring. For instance, a methyl group on a nitropyridine ring can be oxidized to a carboxylic acid, which can then be used in amide coupling reactions to build larger molecular frameworks. nih.gov

Ring Transformation Reactions: In some cases, nitropyridone structures can undergo ring transformation reactions in the presence of reagents like aldehydes and an ammonium (B1175870) source to yield 3-substituted 5-nitropyridines, offering a novel route to otherwise difficult-to-access substitution patterns. acs.org

In the context of this compound, the nitro group at the 3-position makes it a valuable precursor. It can be reduced to 2-cyclobutoxy-3-aminopyridine, opening up a pathway for the synthesis of diverse compound libraries for screening. Alternatively, the electronic nature of the ring could facilitate functionalization at other positions or direct complex cyclization reactions.

| Reaction Type | Reagents/Conditions | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Nitro Group Reduction | H2/Pd/C, SnCl2, Fe/HCl, (NH4)2S | Amino (-NH2) | Precursor for amides, ureas, sulfonamides, and fused heterocycles. nih.govacs.org |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiols | Substituted Pyridines | Introduction of diverse side chains and building blocks. nih.govnih.gov |

| Side-Chain Oxidation | KMnO4, etc. | Carboxylic Acid (-COOH) | Enables peptide-like coupling reactions. nih.gov |

| C-H Functionalization | Palladium catalysts, etc. | Arylated/Alkylated Pyridines | Direct formation of C-C bonds to build complexity. researchgate.net |

Exploration of Stereochemical Aspects and Chiral Synthesis

While this compound itself is an achiral molecule, the introduction of stereocenters is a critical aspect of modern drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Research into pyridine-based scaffolds frequently involves the synthesis and evaluation of enantiomerically pure compounds. google.com

The exploration of stereochemistry in relation to this compound can proceed via several avenues:

Introduction of Chiral Substituents: The most direct way to introduce chirality is by using chiral building blocks during the synthesis. For example, a synthetic route could involve the reaction of 2-chloro-3-nitropyridine (B167233) with a chiral alcohol instead of cyclobutanol (B46151), or the cyclobutanol itself could be substituted with a chiral center. A patent for pyridine derivatives describes reacting a chloropyridine precursor with (S)-3-fluoropyrrolidine, demonstrating the use of chiral amines to create enantiomerically specific final products. google.com

Asymmetric Synthesis: Advanced catalytic methods can be used to create chiral centers on a pre-formed pyridine scaffold. While less common for the pyridine core itself, reactions on substituents attached to the ring can be performed asymmetrically.

Atropisomerism: In some sterically hindered biaryl systems containing a pyridine ring, rotation around the single bond connecting the two aryl rings can be restricted, leading to stable, separable atropisomers. While unlikely for this compound itself, derivatives where the cyclobutoxy group is replaced by a bulky, substituted aryl ring could potentially exhibit this form of chirality.

Although specific research on the chiral synthesis of this compound is not prominent in the literature, the principles are well-established within pyridine chemistry. Any synthetic campaign aimed at developing this scaffold for pharmaceutical use would almost certainly involve the preparation and testing of chiral analogues to understand the impact of stereochemistry on biological activity. google.com

Comprehensive Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to optimizing synthetic routes and predicting its behavior. For this compound, structure-reactivity studies would focus on the interplay between the pyridine nitrogen, the nitro group, and the cyclobutoxy group.

Key aspects of its structure-reactivity profile include:

Electronic Effects: The pyridine nitrogen and the nitro group are both electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack. ntnu.no The 3-nitro group strongly activates the ring for nucleophilic substitution, potentially at the 2, 4, or 6 positions, or through displacement of the nitro group itself. nih.gov

Regioselectivity: The positions of the substituents are critical. With the nitro group at C3, nucleophilic attack is generally directed to the C4 position (para to the nitro group) or the C2 position (ortho). researchgate.net Studies on the amination of 3-nitropyridine (B142982) have shown high regioselectivity for the position para to the nitro group. researchgate.net In the case of 2-R-3-nitropyridines, it has been found that the 3-NO2 group can be selectively substituted by sulfur nucleophiles. nih.gov

Steric Effects: The cyclobutoxy group at the C2 position exerts a steric influence on the neighboring positions (N1 and C3). This steric hindrance could affect the rate and feasibility of reactions at these sites. For example, it might disfavor nucleophilic attack at the nitrogen or substitution of the nitro group, depending on the size of the incoming nucleophile.

The Nature of the Ether Linkage: The cyclobutoxy group is an ether. While generally stable, the ether linkage could be cleaved under harsh acidic conditions. The stability of this group is an important consideration in planning multi-step syntheses.

A comprehensive study would involve systematic variations of the structure—for example, changing the alkoxy group from cyclobutoxy to isopropoxy or benzyloxy, or moving the nitro group to a different position—and quantifying the effects on reaction rates and outcomes. Such studies provide the fundamental data needed to strategically employ this and related nitropyridine intermediates in the synthesis of complex target molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclobutoxy-3-nitropyridine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, cyclobutanol can react with a halogenated precursor (e.g., 2-chloro-3-nitropyridine) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product . Analogous methods for nitropyridine derivatives, such as ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate synthesis, highlight the importance of optimizing reaction time and temperature to minimize side products .

Q. How can researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : To confirm the cyclobutoxy group’s integration and coupling patterns (e.g., characteristic splitting for cyclobutane protons).

- IR Spectroscopy : To identify nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : For exact mass determination, ensuring molecular ion peaks align with theoretical values.

- X-ray Crystallography (if crystalline): To resolve spatial configuration and bond angles, critical for understanding reactivity .

Q. What solvents and conditions are optimal for studying the reactivity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for nucleophilic substitutions. For reduction reactions (e.g., nitro to amine), catalytic hydrogenation (H₂/Pd-C in ethanol) or stoichiometric methods (SnCl₂/HCl) are effective. Monitor pH in aqueous reactions to avoid decomposition of the nitro group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to calculate:

- Electrostatic Potential Maps : To identify reactive sites (e.g., nitro group’s electrophilicity).

- Frontier Molecular Orbitals (HOMO/LUMO) : To assess charge-transfer interactions and redox behavior.

- Thermochemical Data : Enthalpy of formation and bond dissociation energies, validated against experimental calorimetry . For accurate results, include solvent effects (e.g., PCM model) and compare with analogous compounds like 2-chloro-3-methoxy-5-nitropyridine .

Q. How should researchers resolve contradictions in reported reaction yields for nitropyridine derivatives?

- Methodological Answer : Systematic analysis of variables is key:

- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation.

- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., de-nitrated or ring-opened species).

- Computational Validation : Compare activation energies (via DFT) for competing pathways under different conditions (e.g., solvent polarity, temperature) .

Q. What strategies improve the regioselectivity of functionalization in nitropyridine systems?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attacks.

- Metal Catalysis : Pd-mediated C-H activation for meta/para-selective modifications.

- Steric Control : Bulkier cyclobutoxy groups can shield adjacent positions, favoring substitution at specific sites. Validate with kinetic studies and DFT-based transition state analysis .

Data Interpretation and Optimization

Q. Why do computational models sometimes fail to predict the stability of nitropyridine derivatives?

- Methodological Answer : Common pitfalls include:

- Neglecting Solvent Effects : Implicit solvent models may inadequately represent hydrogen bonding with nitro groups.

- Incomplete Basis Sets : Use augmented basis sets (e.g., def2-TZVP) for accurate dispersion interactions.

- Dynamic Effects : Incorporate molecular dynamics (MD) simulations to account for conformational flexibility in the cyclobutoxy group .

Q. How can researchers design robust kinetic studies for nitropyridine reactions?

- Methodological Answer :

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., cyclobutanol) to simplify rate law determination.

- Variable-Temperature NMR : Monitor reaction progress at 25–80°C to calculate Arrhenius parameters.

- Isotopic Labeling : ¹⁸O or ¹⁵N isotopes to trace mechanistic pathways (e.g., nitro group participation) .

Conflict Resolution in Literature

Q. How to address discrepancies in biological activity reports for nitropyridine analogs?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation time).

- Metabolite Profiling : Identify active metabolites that may explain variations (e.g., nitro-reductase activation).

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products